![molecular formula C14H18N6S B7574167 N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine, which is released in response to cellular stress. Adenosine signaling is involved in a wide range of physiological processes, including cardiovascular function, immune response, and neurotransmission. The A2B receptor subtype is particularly important in regulating inflammation and tissue repair, making it a promising target for drug development.
Mechanism of Action
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 selectively binds to the A2B receptor subtype, blocking the binding of adenosine and preventing downstream signaling. The A2B receptor is expressed on a variety of cell types, including immune cells, endothelial cells, and fibroblasts, and is involved in regulating cytokine release, cell migration, and extracellular matrix production. By blocking A2B receptor signaling, N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 can modulate these processes and reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and tissue repair properties, N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 has also been shown to inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 in lab experiments is its high selectivity for the A2B receptor subtype, which minimizes off-target effects. However, one limitation is that N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 is not a completely irreversible antagonist, meaning that it can dissociate from the receptor over time. This can make it difficult to achieve sustained inhibition of A2B receptor signaling in long-term experiments.
Future Directions
There are several potential future directions for research on N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754. One area of interest is the role of A2B receptor signaling in the pathogenesis of chronic inflammatory diseases, such as asthma and rheumatoid arthritis. Another area of interest is the potential use of N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 in cancer therapy, either alone or in combination with other drugs. Finally, further optimization of the synthesis method for N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 involves several steps, starting with the reaction of 4-tert-butyl-2-bromoacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 6-chloropurine to form the final product. The synthesis has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Scientific Research Applications
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 has been extensively studied in vitro and in vivo to investigate its potential as a therapeutic agent. One of the main areas of research has been the role of A2B receptor signaling in modulating inflammation and tissue repair. Studies have shown that N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 can reduce inflammation in models of asthma, colitis, and arthritis, and promote wound healing in models of skin and corneal injury. Other studies have investigated the effects of N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine 1754 on cardiovascular function, pain perception, and cancer cell proliferation.
properties
IUPAC Name |
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6S/c1-8(13-20-9(5-21-13)14(2,3)4)19-12-10-11(16-6-15-10)17-7-18-12/h5-8H,1-4H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGWWTYGJQMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.